molecular formula C11H18N2O B13059938 N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

N1-(3-Methoxypropyl)-4-methylbenzene-1,2-diamine

Katalognummer: B13059938
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: OSGXUQGGQPQDFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with a methoxypropyl group and two amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as purification and isolation of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine include:

Uniqueness

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .

Eigenschaften

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

1-N-(3-methoxypropyl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-9-4-5-11(10(12)8-9)13-6-3-7-14-2/h4-5,8,13H,3,6-7,12H2,1-2H3

InChI-Schlüssel

OSGXUQGGQPQDFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NCCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.